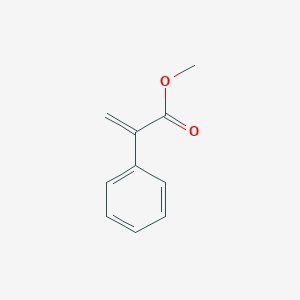
2-苯基丙烯酸甲酯
概述
描述
Methyl 2-phenylacrylate: is an organic compound with the molecular formula C10H10O2 . It is a colorless to light yellow liquid at room temperature and is known for its characteristic ester odor. This compound is also referred to as methyl atropate or methyl α-phenylacrylate . It is primarily used in organic synthesis and as an intermediate in the production of various chemicals .
科学研究应用
Chemistry: Methyl 2-phenylacrylate is used as a building block in organic synthesis. It is involved in the synthesis of various pharmaceuticals, agrochemicals, and polymers. Its reactivity makes it a valuable intermediate in the preparation of complex molecules .
Biology and Medicine: In biological research, methyl 2-phenylacrylate is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. It is also explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: The compound is used in the production of fragrances and flavors due to its pleasant ester odor. It is also employed in the manufacture of resins, coatings, and adhesives .
安全和危害
未来方向
Methyl 2-phenylacrylate can be used in the synthesis of C α -tetrasubstituted α- and β-amino acid analogues via a Ritter reaction by addition of acetonitrile . This breakthrough approach named mTAG (methyltransferase-directed transfer of activated groups) has proven instrumental for targeted labeling of DNA and other types of biomolecules .
准备方法
Synthetic Routes and Reaction Conditions:
Esterification: Methyl 2-phenylacrylate can be synthesized through the esterification of 2-phenylacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Aldol Condensation: Another method involves the aldol condensation of benzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of methyl 2-phenylacrylate often involves the esterification process due to its simplicity and high yield. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation .
化学反应分析
Types of Reactions:
Oxidation: Methyl 2-phenylacrylate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of methyl 2-phenylacrylate can yield alcohols. Catalytic hydrogenation using palladium on carbon is a typical method.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-phenylacrylic acid or benzaldehyde.
Reduction: 2-phenylpropanol.
Substitution: Corresponding amides or thioesters.
作用机制
Methyl 2-phenylacrylate exerts its effects through various molecular pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids or aldehydes. In reduction reactions, it undergoes hydrogenation to form alcohols. The ester group in methyl 2-phenylacrylate is susceptible to nucleophilic attack, making it reactive in substitution reactions .
相似化合物的比较
Ethyl 2-phenylacrylate: Similar in structure but with an ethyl group instead of a methyl group. It has similar reactivity but different physical properties.
Methyl cinnamate: Another ester with a phenyl group, but with a different position of the double bond. It is used in fragrances and flavors.
Methyl methacrylate: A related ester used in the production of polymers and resins.
Uniqueness: Methyl 2-phenylacrylate is unique due to its specific reactivity and the presence of both an ester and a phenyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
methyl 2-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTXKEVAUZYHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171910 | |
| Record name | Methyl atropate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1865-29-8 | |
| Record name | Methyl atropate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001865298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl atropate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-phenylprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 2-phenylacrylate in the synthesis of 2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate?
A1: Methyl 2-phenylacrylate acts as a reactant in the cycloaddition reaction leading to the formation of 2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate. This reaction also involves diethyl 2-aminomalonate and 4-nitrobenzaldehyde. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



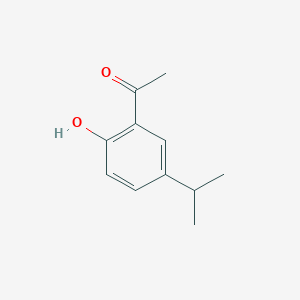

![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)

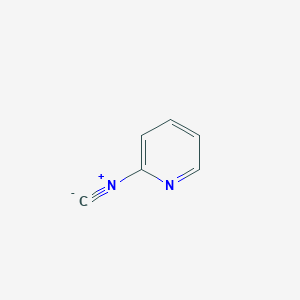
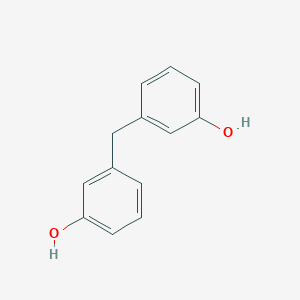
![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
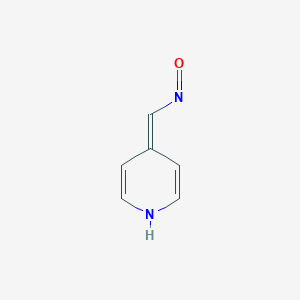

![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
